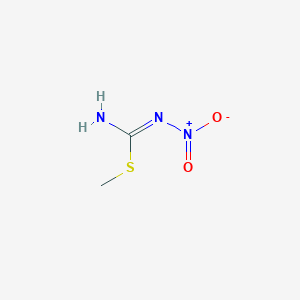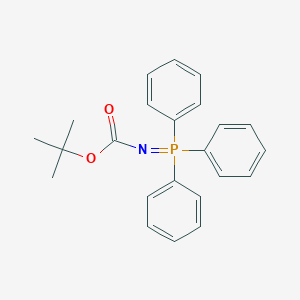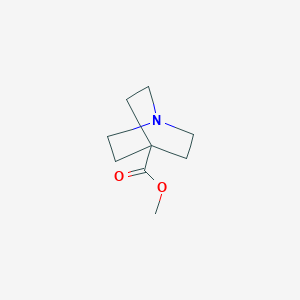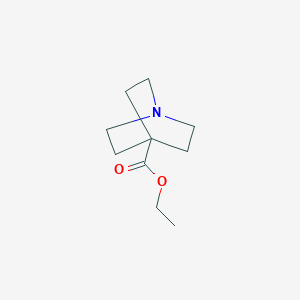
methyl N'-nitrocarbamimidothioate
Overview
Description
Methyl N'-nitrocarbamimidothioate, also known as MNC, is an organic compound of nitrogen, sulfur, and carbon. It is an anion of a nitrocarbamate and is used in a variety of scientific and industrial applications. MNC is an important reagent in organic synthesis, and it is also used in the synthesis of pharmaceuticals, agrochemicals, and other industrial products. It is also used in the synthesis of polymers, surfactants, and catalysts.
Scientific Research Applications
Synthesis and Functionalization of Amines
Methyl N'-nitrocarbamimidothioate is utilized in the synthesis of N-methyl- and N-alkylamines, which are important in the production of life-science molecules. The development of cost-effective methods for synthesizing these amines using earth-abundant metal-based catalysts is of significant interest (Senthamarai et al., 2018).
DNA Methylation in Mammalian Cells
Studies have shown that this compound derivatives like N-methyl-N'-nitro-N-nitrosoguanidine (MNNG) cause DNA methylation in mammalian cells. This is influenced by cellular thiol concentrations and is significant in understanding the mutagenic and carcinogenic properties of these compounds (Lawley & Thatcher, 1970).
Mutagenesis in Bacteria
this compound derivatives are powerful mutagens, as demonstrated by their effects on bacteria like Escherichia coli, where they cause multiple mutations at specific loci (Guerola et al., 1971).
Cancer Research and Carcinogenicity
Derivatives of this compound have been studied extensively in cancer research due to their potent mutagenic and carcinogenic properties. For example, N-methyl-N'-nitro-N-nitrosoguanidine is used in studies involving tumor production in rats (Sugimura et al., 1970).
Understanding Nitrous Oxide's Actions
In a broader context, research on nitrous oxide, a related compound, contributes to understanding the analgesic, anxiolytic, and anesthetic properties of these types of molecules. This includes studies on the opioid nature of nitrous oxide's analgesic effect and its potential interactions with specific receptors (Emmanouil & Quock, 2007).
Reductive Amination and Methylation
Research also focuses on the N-methylation of amines and nitro compounds using catalysts, highlighting the importance of these processes in the synthesis of various compounds (Cui et al., 2014).
Safety and Hazards
Future Directions
The future directions of research on “methyl N’-nitrocarbamimidothioate” and similar compounds could involve exploring their role in drug design and medicinal chemistry , studying their structure, reactivity, and role as contaminants , and investigating the effect of phytochemicals in N-methyl-N-nitro-N-nitroguanidine promoting the occurrence and development of gastric cancer .
Properties
IUPAC Name |
methyl N'-nitrocarbamimidothioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H5N3O2S/c1-8-2(3)4-5(6)7/h1H3,(H2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLZZNZJENFNFOJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC(=N[N+](=O)[O-])N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS/C(=N\[N+](=O)[O-])/N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H5N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2986-25-6 | |
| Record name | NSC47544 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=47544 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,4-Dioxaspiro[4.5]decan-7-one](/img/structure/B52825.png)













